Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a methyl ester group, a carbamoyl group, and a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate typically involves multiple steps. One common method includes the reaction of a suitable amine with a protected amino acid derivative, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate
- Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate
Uniqueness
Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
methyl 3-methyl-2-(propan-2-ylcarbamoylamino)pentanoate |
InChI |
InChI=1S/C11H22N2O3/c1-6-8(4)9(10(14)16-5)13-11(15)12-7(2)3/h7-9H,6H2,1-5H3,(H2,12,13,15) |
InChI Key |
HTOWRARNYBSJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.